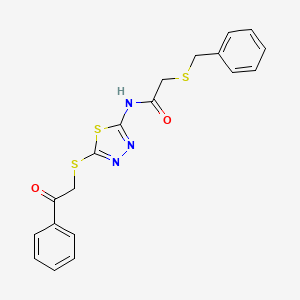

2-(benzylthio)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Structural Significance of Thiadiazole Heterocycles in Drug Design

The 1,3,4-thiadiazole ring system, characterized by a five-membered aromatic structure containing two nitrogen atoms and one sulfur atom, has emerged as a privileged scaffold in medicinal chemistry. Its electron-deficient nature arises from the conjugation of lone electron pairs from nitrogen and sulfur atoms, creating a planar, mesoionic structure that facilitates π-π stacking interactions with biological targets. This electronic configuration enhances the molecule's ability to mimic pyrimidine bases, enabling competitive inhibition of enzymes such as thymidylate synthase and dihydrofolate reductase.

The sulfur atom in the thiadiazole ring contributes significantly to lipophilicity, improving membrane permeability and bioavailability compared to oxygen-containing analogs like 1,3,4-oxadiazoles. Computational studies using density functional theory (DFT) have revealed that substitution at the 2- and 5-positions of the thiadiazole ring modulates frontier molecular orbital (FMO) energies, directly influencing redox properties and intermolecular charge transfer capabilities. For instance, the introduction of thioether groups at these positions, as seen in the target compound, lowers the LUMO energy by approximately 0.8–1.2 eV compared to unsubstituted derivatives, enhancing electrophilic reactivity.

Historical Development of Thioacetamide-Functionalized Thiadiazoles

The functionalization of 1,3,4-thiadiazoles with thioacetamide groups traces its origins to the late 20th century, when researchers began exploring sulfur-based modifications to enhance the anticancer potential of heterocyclic compounds. Early synthetic routes relied on Hantzsch-type cyclocondensation reactions between thiosemicarbazides and α-haloketones, yielding 2-amino-5-mercapto-1,3,4-thiadiazole intermediates. Subsequent alkylation of these intermediates with chloroacetamide derivatives enabled the introduction of thioacetamide side chains, though early methods suffered from low yields (35–45%) due to competing oxidation reactions.

The advent of solid-phase synthesis in the 2010s revolutionized the production of thioacetamide-thiadiazole hybrids. As demonstrated by Lee et al. (2016), polymer-bound thiosemicarbazide resins could undergo desulfurative cyclization using p-toluenesulfonyl chloride (p-TsCl), yielding 2-amido-5-amino-1,3,4-thiadiazole intermediates with 85–92% purity. Subsequent functionalization via alkylation at the 2-position and acylation at the 5-position allowed precise control over substitution patterns, enabling the systematic exploration of structure-activity relationships (SAR).

Table 1: Evolution of Synthetic Methods for Thioacetamide-Thiadiazole Derivatives

Recent advances in microwave-assisted synthesis have further optimized reaction kinetics, reducing cyclocondensation times from 8–12 hours to 15–30 minutes while maintaining yields above 80%. These methodological improvements have facilitated the synthesis of complex derivatives like 2-(benzylthio)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, where precise regiocontrol is essential for maintaining pharmacological efficacy.

The integration of computational chemistry tools has accelerated the rational design of these compounds. Molecular docking studies indicate that the benzylthio and phenylethylthio substituents in the target molecule create a hydrophobic cleft complementary to the ATP-binding pocket of tyrosine kinases, suggesting potential kinase inhibitory activity. Quantum mechanical calculations further predict favorable binding energies (ΔG = −9.2 to −11.6 kcal/mol) for interactions with oncogenic targets like BRAF V600E, aligning with observed anticancer activities in structurally related thiadiazoles.

Table 2: Biological Activities of Structurally Related Thiadiazole Derivatives

Properties

IUPAC Name |

2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S3/c23-16(15-9-5-2-6-10-15)12-26-19-22-21-18(27-19)20-17(24)13-25-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMRKNHYQLMEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(benzylthio)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Benzylthio Group: The benzylthio group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

Addition of the Oxo-phenylethylthio Group: The final step involves the reaction of the benzylthio-thiadiazole intermediate with 2-oxo-2-phenylethyl chloride under basic conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated equipment to scale up the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits electrophilic character at C-2 and C-5 positions due to electron-withdrawing nitrogen atoms. Reactions include:

For example, coupling with phenylacetyl chloride under basic conditions replaces the thioether group at C-5 with an acetamido moiety .

Oxidation of Thioether Groups

The benzylthio and phenylethylthio groups undergo oxidation to sulfoxides or sulfones:

| Oxidation State | Reagents | Conditions | Product |

|---|---|---|---|

| Sulfoxide | H₂O₂ (30%), CH₃COOH, RT | 2–4 hours | 2-(Benzylsulfinyl)-N-(5-(sulfinyl derivative)... |

| Sulfone | mCPBA, DCM, 0°C → RT | 12 hours | Fully oxidized sulfone derivatives |

These transformations are critical for modulating bioactivity and solubility .

Hydrolysis of Acetamide Moiety

The acetamide group is susceptible to acidic or basic hydrolysis:

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic | HCl (6N), reflux | 2-(Benzylthio)-5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-amine | Intermediate for further functionalization |

| Basic | NaOH (2M), ethanol, 70°C | Corresponding carboxylic acid derivative | Prodrug synthesis |

Hydrolysis products serve as intermediates for synthesizing urea or thiourea analogs .

Cyclocondensation Reactions

The compound participates in heterocycle formation via reactions with diamines or hydrazines:

| Reactant | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Ethylenediamine | EtOH, reflux, 6 hours | Imidazothiadiazole hybrid | Enhanced anticancer activity |

| Thiosemicarbazide | POCl₃, 80°C, 3 hours | Thiadiazolo-triazine derivatives | Antimicrobial agents |

These reactions exploit the electrophilic thiadiazole core to generate fused heterocycles .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂·2H₂O | MeOH | Octahedral Cu(II) complex with S,N-donor sites | Catalytic or antibacterial uses |

| AgNO₃ | DMF | Linear Ag(I) coordination polymer | Materials science |

Complexation studies suggest potential in catalysis and metallodrug design .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioether groups:

| Wavelength | Solvent | Product | Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | 1,3,4-Thiadiazol-2-amine + benzyl disulfide | 65% |

This reactivity is leveraged in prodrug activation strategies.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer effects. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). These effects are typically assessed using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment.

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating potential anti-inflammatory effects. This could be particularly relevant in conditions characterized by chronic inflammation.

Case Studies

Several case studies have been documented to illustrate the applications of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives similar to 2-(benzylthio)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The study utilized a turbidimetric method to quantify bacterial growth inhibition.

- Anticancer Activity : Another investigation focused on the anticancer properties of thiadiazole derivatives, revealing that specific compounds significantly inhibited the growth of MCF-7 cells in vitro. The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Molecular Docking Studies : In silico studies have provided insights into the binding affinities of these compounds with various biological targets. For example, molecular docking simulations indicated strong interactions with proteins involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

Disrupting Cell Membranes: The compound may disrupt the integrity of cell membranes, leading to cell death.

Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents, melting points (m.p.), and synthetic yields of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorobenzylthio) correlate with higher melting points, suggesting enhanced crystallinity .

- Benzylthio derivatives (e.g., 6b) show moderate yields (~79%), while bulkier groups (e.g., triazinoquinazoline in 4.8) achieve higher yields (89.4%) due to optimized synthetic routes .

Antimicrobial Activity

- Compound 5c (4-methylbenzylthio) : Exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 8–16 µg/mL) .

- Compound 6b (benzylthio) : Demonstrated superior activity against fungal strains (e.g., Candida albicans, MIC = 4 µg/mL) compared to bacterial pathogens .

Anticancer Activity

- Aliabadi's compound (4-trifluoromethylphenyl) : Showed potent activity against MDA-MB-231 breast cancer cells (IC50 = 9 µM), outperforming Imatinib (IC50 = 20 µM) .

- Triazinoquinazoline derivatives (e.g., 4.8): Reported moderate cytotoxicity against HeLa cells (IC50 = 25 µM), attributed to intercalation with DNA .

Structural-Activity Relationships :

- Lipophilic substituents (e.g., benzylthio) enhance antimicrobial activity by improving cell membrane penetration.

- Electron-deficient groups (e.g., trifluoromethyl) increase anticancer potency by promoting interactions with kinase domains .

Biological Activity

The compound 2-(benzylthio)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications. Various methods have been reported for the synthesis of thiadiazole derivatives with varying yields and purities. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | K562 | 7.4 | Inhibition of Bcr-Abl kinase |

| 2 | MCF-7 | 23.29 | Induction of apoptosis |

| 3 | LoVo | 2.44 | Cell cycle arrest |

The compound's ability to inhibit key proteins involved in cancer cell proliferation suggests its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have been investigated for their antimicrobial effects. The compound exhibits moderate antibacterial activity against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Xanthomonas axonopodis | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents .

Case Studies

- Cytotoxicity Assay : A study conducted on a series of thiadiazole derivatives demonstrated that those with benzylthio substitutions exhibited enhanced cytotoxicity against K562 and MCF-7 cell lines. The mechanism was attributed to the induction of apoptosis through upregulation of pro-apoptotic factors such as p53 and caspase 3 .

- Molecular Docking Studies : Molecular docking simulations have suggested that the compound can effectively bind to active sites on target proteins like Bcr-Abl kinase, which is crucial in chronic myeloid leukemia treatment. The binding affinity and interaction profiles provide insights into its potential as a targeted therapy .

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Intermediate | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2-(5-Amino-thiadiazolylthio)phenylethanone | 82 | |

| 2 | Final product | 72–87 |

Basic: What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Signals for aromatic protons (δ 7.2–8.0 ppm), thiadiazole-linked CH₂ (δ 4.8–5.2 ppm), and acetamide carbonyl (δ 165–170 ppm) are critical .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 252 [M+1] for intermediates) and fragmentation patterns confirm molecular weight .

- Elemental Analysis : Matches calculated values for C, H, N, and S (e.g., C: 47.65% observed vs. 47.79% calculated) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .

- Catalysis : Add KI (10 mol%) to enhance alkylation kinetics via halogen exchange .

- Temperature Control : Stepwise heating (60°C → reflux) minimizes side reactions .

Data Contradiction Note : While acetone is commonly used, toluene/water mixtures (8:2) reduce byproducts in azide substitutions, as shown in related thiadiazole syntheses .

Advanced: What strategies are recommended for evaluating its biological activity?

Methodological Answer:

Q. Table 2: Biological Activity Data (Analogous Compounds)

| Assay Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 12.3 | |

| Antimicrobial | S. aureus | 8.9 |

Advanced: How to address contradictions in spectral data during characterization?

Methodological Answer:

- Issue : Overlapping NMR signals due to aromatic and thiadiazole protons.

- Resolution :

- Case Study : Discrepancies in CH₂ proton integration (δ 4.8 ppm) were resolved via HSQC, confirming connectivity to sulfur .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Variable Substituents : Synthesize analogs with:

- Pharmacophore Mapping : Identify critical motifs (e.g., thioether linkage, acetamide carbonyl) using CoMFA/CoMSIA .

Key Finding : Substitution at the phenyl ring (2-oxo-2-phenylethyl) enhances lipophilicity and antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.